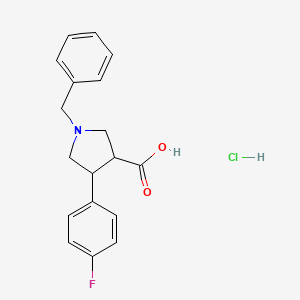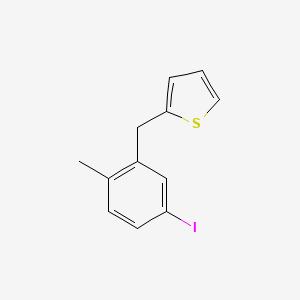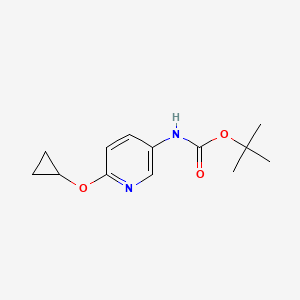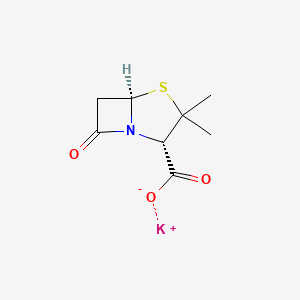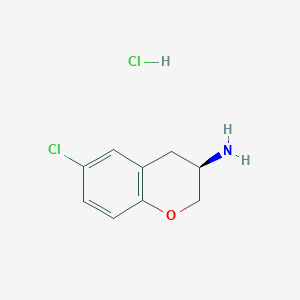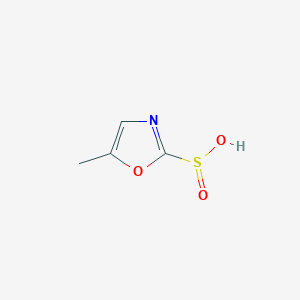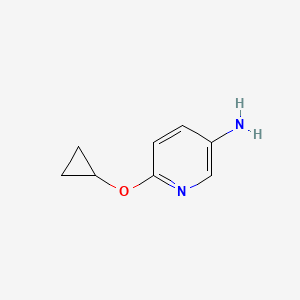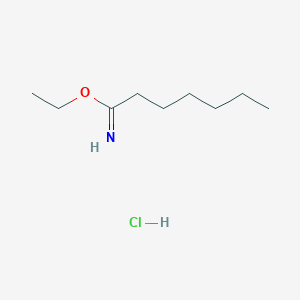
Ethyl heptanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl heptanimidate hydrochloride is an organic compound with the molecular formula C9H20ClNO. It is a crystalline powder that is soluble in water and other polar solvents. This compound is part of the imidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl heptanimidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction typically requires anhydrous conditions and a strong acid like hydrochloric acid to facilitate the conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the nitrile and alcohol are combined under controlled temperatures and pressures. The reaction mixture is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently purified through recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl heptanimidate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Converts the imidate to the corresponding ester and amine.
Substitution: Reacts with nucleophiles to form various substituted products.
Addition: Can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a base or acid catalyst.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate temperatures.
Addition: Often involves electrophiles like alkyl halides under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces ethyl heptanoate and ammonia.
Substitution: Yields various substituted imidates depending on the nucleophile used.
Addition: Forms addition products with electrophiles, leading to a variety of functionalized compounds.
Applications De Recherche Scientifique
Ethyl heptanimidate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl heptanimidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Ethyl heptanimidate hydrochloride can be compared to other imidates such as methyl heptanimidate and propyl heptanimidate. These compounds share similar reactivity but differ in their physical properties and specific applications. This compound is unique due to its specific reactivity profile and solubility characteristics, making it suitable for particular synthetic applications.
List of Similar Compounds
- Methyl heptanimidate
- Propyl heptanimidate
- Butyl heptanimidate
This compound stands out due to its balance of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
ethyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h10H,3-8H2,1-2H3;1H |
Clé InChI |
JDBNUPVAIZMGCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![Methyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B12969796.png)



